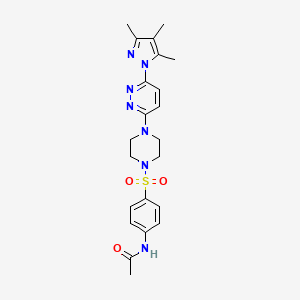![molecular formula C9H13O3P B2777281 [(2,5-Dimethylphenyl)methyl]phosphonic acid CAS No. 125593-67-1](/img/structure/B2777281.png)
[(2,5-Dimethylphenyl)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,5-Dimethylphenyl)methyl]phosphonic acid is an organic compound that belongs to the class of phosphonic acids It is characterized by the presence of a phosphonic acid group attached to a [(2,5-dimethylphenyl)methyl] moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethylphenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of [(2,5-dimethylphenyl)methyl] alcohol with a phosphonic acid derivative under acidic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired phosphonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction of [(2,5-dimethylphenyl)methyl] chloride with a phosphonic acid salt in the presence of a suitable catalyst can be employed. This method offers higher yields and better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
[(2,5-Dimethylphenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxides or other reduced forms.
Substitution: Formation of nitrated or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
[(2,5-Dimethylphenyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of [(2,5-Dimethylphenyl)methyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
[(2,5-Dimethylphenyl)(phenyl)methyl]phosphonic acid: Similar structure but with an additional phenyl group.
Dimethylphenylphosphine: Contains a phosphine group instead of a phosphonic acid group.
Uniqueness
[(2,5-Dimethylphenyl)methyl]phosphonic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of a phosphonic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)methylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O3P/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBVXZJQGLZTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
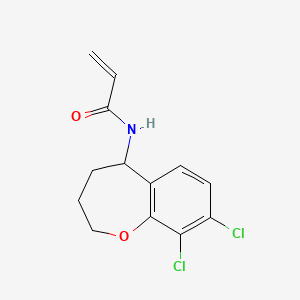
![1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2777199.png)
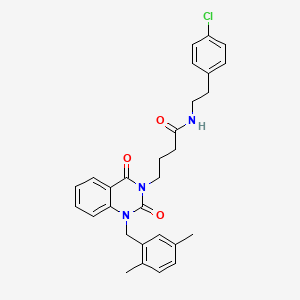
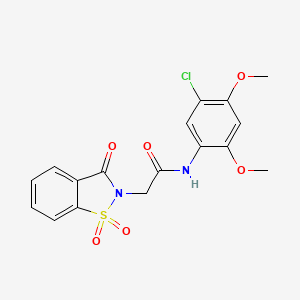

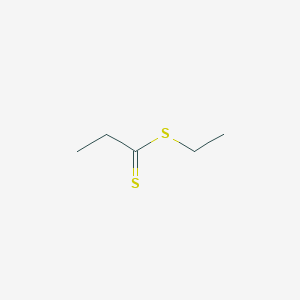
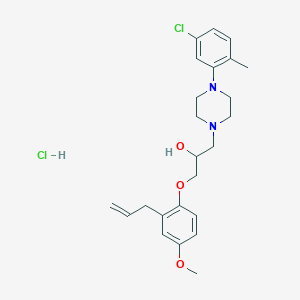
![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)
![1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one](/img/structure/B2777211.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2777214.png)
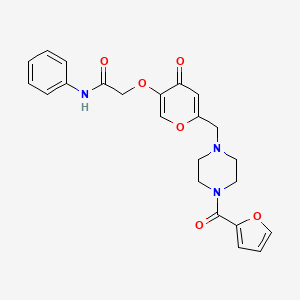
![2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2777217.png)
![(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2777218.png)
